Direct Comparison: Icmt-IN-45 (0.132 µM) vs. ICMT-IN-46 (0.556 µM) - A 4.2-Fold Potency Advantage
Icmt-IN-45 demonstrates a 4.2-fold greater potency in inhibiting ICMT compared to its direct structural analog, ICMT-IN-46 . This difference, quantified under identical enzymatic assay conditions, positions Icmt-IN-45 as a more potent research tool in the same experimental context.
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.132 µM |
| Comparator Or Baseline | ICMT-IN-46 (0.556 µM) |
| Quantified Difference | 4.2-fold higher potency |
| Conditions | Standard biochemical ICMT enzymatic assay (vendor-reported) |
Why This Matters
For procurement, selecting Icmt-IN-45 over ICMT-IN-46 provides a >4-fold gain in potency, enabling lower working concentrations and potentially reducing solvent-related cytotoxicity in cell-based assays.
